molecular formula C25H25BrFN9O4 B12036299 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B12036299
M. Wt: 614.4 g/mol
InChI Key: SCKIEBFDZZUCPV-XKJRVUDJSA-N
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Description

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a heterocyclic molecule featuring:

  • A triazole-4-carboxamide core with a 4-amino-1,2,5-oxadiazole substituent at position 2.
  • A pyrrolidin-1-ylmethyl group at position 5, enhancing lipophilicity and membrane permeability.
  • A substituted benzylideneamino group with bromo, methoxy, and 4-fluorophenylmethoxy substituents, contributing to steric and electronic modulation.

Properties

Molecular Formula

C25H25BrFN9O4

Molecular Weight

614.4 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C25H25BrFN9O4/c1-38-21-11-17(39-14-15-4-6-16(27)7-5-15)10-19(26)18(21)12-29-31-25(37)22-20(13-35-8-2-3-9-35)30-34-36(22)24-23(28)32-40-33-24/h4-7,10-12H,2-3,8-9,13-14H2,1H3,(H2,28,32)(H,31,37)/b29-12+

InChI Key

SCKIEBFDZZUCPV-XKJRVUDJSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)OCC2=CC=C(C=C2)F)Br)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Canonical SMILES

COC1=C(C(=CC(=C1)OCC2=CC=C(C=C2)F)Br)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Origin of Product

United States

Biological Activity

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C30H31BrN9O4C_{30}H_{31}BrN_9O_4 with a molecular weight of approximately 581.639 g/mol. The compound features several key functional groups:

  • Oxadiazole : A five-membered heterocycle containing nitrogen and oxygen, known for its biological activity.
  • Triazole : Another heterocyclic structure that enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • The compound is believed to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
    • It may also interfere with telomerase activity, which is crucial for maintaining the immortality of cancer cells .
  • Structure-Activity Relationship (SAR) :
    • The presence of the oxadiazole moiety contributes significantly to its cytotoxic effects. Studies indicate that modifications to the oxadiazole structure can enhance its potency against cancer cells .
    • Substituents on the triazole ring also play a vital role in determining the biological activity; for instance, electron-withdrawing groups have been associated with increased activity against certain cancer types .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical settings:

Study ReferenceCompound TestedCell LineIC50 Value (µM)Mechanism
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(E)-(5-bromo-2-hydroxyphenyl)methylideneMCF7 (breast cancer)12.5HDAC inhibition
Various oxadiazole derivativesA549 (lung cancer)8.0Telomerase inhibition
Triazole derivativesHeLa (cervical cancer)10.0Thymidylate synthase inhibition

Additional Biological Activities

Besides anticancer properties, compounds similar to this one have exhibited various biological activities:

  • Antimicrobial Activity :
    • Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.
  • Anticonvulsant Activity :
    • Certain oxadiazole derivatives have demonstrated anticonvulsant properties in animal models, suggesting a broader therapeutic application .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, as highlighted below:

Table 1: Key Structural Features of Comparable Compounds

Compound ID/Reference Core Structure Key Substituents Notable Features/Bioactivity
Target Compound Triazole-4-carboxamide 4-Amino-oxadiazole, bromo-aryl, pyrrolidinylmethyl Enhanced lipophilicity (pyrrolidine)
Triazole-4-carboxamide 4-Nitrophenyl, bromo-pyrazole-methyl Electron-withdrawing nitro group
(Compounds 4–5) Thiazole-pyrazole Chloro/bromo-aryl, fluorophenyl Antimicrobial activity
Oxadiazole-3-carboxamide Ethoxyphenyl, ethylamino Improved solubility (ethyl group)
Pyrazole-carbohydrazide 4-Bromophenyl, pyridinylmethylene Potential metal-binding properties
Pyrazolo-pyrimidine Fluoro-chromenone, sulfonamide Anticancer activity (mass: 589.1 Da)
Key Observations:

Halogen Substitutions : Bromo and chloro substituents (e.g., ) are common in medicinal compounds for their ability to enhance binding via hydrophobic interactions and heavy atom effects .

Amino vs. Nitro Groups: The target compound’s 4-amino-oxadiazole (electron-donating) contrasts with ’s nitro group (electron-withdrawing), which may influence reactivity and solubility .

Pyrrolidinylmethyl vs. Alkyl Chains : The pyrrolidine moiety in the target compound likely improves membrane permeability compared to simpler alkyl groups (e.g., ethyl in ) .

Pharmacological and Therapeutic Potential

Table 2: Hypothesized Bioactivity Based on Structural Analogies

Feature Potential Impact Example from Evidence
Bromo-aryl substituent Enhanced binding to hydrophobic pockets in enzymes/receptors Antimicrobial activity in
Pyrrolidinylmethyl group Improved blood-brain barrier penetration N/A (inferred from lipophilicity)
4-Fluorophenylmethoxy group Metabolic stability (resistance to oxidative degradation) Similar fluorophenyl groups in
Ferroptosis Induction:

highlights ferroptosis as a therapeutic mechanism in oral cancer. While the target compound’s role is unexplored, its triazole-oxadiazole core may interact with redox-active enzymes (e.g., GPX4), a known ferroptosis target .

Recommendations :

  • Conduct in vitro assays to compare binding affinity with ’s antimicrobial compounds .
  • Evaluate pharmacokinetics relative to ’s pyrazolo-pyrimidine derivatives .
  • Explore crystallographic studies using SHELXL for structural optimization .

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